1-(6-chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Description
1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a heterocyclic compound featuring a 6-chloropyridazine core linked to a piperidine-3-carboxamide scaffold.
Properties
Molecular Formula |
C16H18ClN5O |
|---|---|
Molecular Weight |
331.80 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H18ClN5O/c17-14-3-4-15(21-20-14)22-9-1-2-13(11-22)16(23)19-10-12-5-7-18-8-6-12/h3-8,13H,1-2,9-11H2,(H,19,23) |
InChI Key |
KMRZRFCBWPHYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in research and medicine.
Chemical Structure and Properties
The chemical structure of 1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide can be represented as follows:
- Molecular Formula : C15H17ClN4O
- IUPAC Name : 1-(6-chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
This compound features a piperidine ring substituted with a chlorinated pyridazine moiety and a pyridinylmethyl group, which may influence its biological activity.
Synthesis
The synthesis of 1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The following steps outline a general synthetic route:
- Chlorination : Chlorination of pyridazine to introduce the chlorine atom at the 6-position.
- Piperidine Formation : Reaction of the chlorinated pyridazine with piperidine under basic conditions.
- Carboxamide Formation : Introduction of the carboxamide group through reaction with appropriate carboxylic acid derivatives.
Antimicrobial Properties
Research indicates that compounds similar to 1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide exhibit antimicrobial properties. For instance, derivatives containing piperidine and pyridazine rings have shown activity against various bacterial strains and fungi, suggesting potential as antimicrobial agents .
The mechanism of action for 1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors. This interaction may modulate cellular pathways, influencing processes such as cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms fully.
Study on Antimicrobial Activity
In a study evaluating various piperidine derivatives, compounds similar to 1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide were tested against bacterial strains. Results indicated that certain modifications led to increased antibacterial activity, particularly against resistant strains .
Antiviral Screening
Another study focused on the antiviral properties of piperidine derivatives, where compounds were screened for their efficacy against HIV and other viruses. The results highlighted that specific structural features significantly enhanced antiviral activity, suggesting that similar modifications could be applied to 1-(6-Chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide for improved efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Impact of Substituents
- Aromatic vs. Aliphatic Groups : The pyridin-4-ylmethyl group in the target compound may enhance lipophilicity compared to the 4-hydroxyphenyl group in , which could improve blood-brain barrier penetration but reduce aqueous solubility.
- Chlorine Positioning : The 6-chloropyridazine core is conserved across analogs, suggesting its critical role in electronic or steric interactions. Substitutions like 4-chlorophenyl in may enhance π-π stacking in hydrophobic binding pockets.
Preparation Methods
Nucleophilic Substitution for 6-Chloropyridazin-3-yl Incorporation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMAc | Maximizes nucleophilicity |
| Temperature | 80–120°C | Accelerates kinetics |
| Base | K2CO3 or Et3N | Neutralizes HCl byproduct |
| Reaction Time | 12–24 hours | Ensures completion |
Data adapted from similar piperidine-pyridazine coupling reactions indicate that yields exceeding 85% are achievable when using anhydrous conditions and stoichiometric base.
Alternative Routes via Reductive Amination
An alternative strategy involves reductive amination to install the pyridin-4-ylmethyl group after forming the piperidine-3-carboxylic acid intermediate. In this approach, piperidine-3-carboxylic acid is converted to its corresponding aldehyde through oxidation, followed by condensation with pyridin-4-ylmethanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
This method offers advantages in regioselectivity, particularly when functionalizing sterically hindered positions on the piperidine ring. However, it requires careful control of pH (maintained at 6–7 using acetic acid) to prevent over-reduction or side reactions.
Catalytic Systems for Amide Bond Formation
The amide bond between the piperidine-3-carboxylic acid and pyridin-4-ylmethanamine is critical for structural integrity. Coupling agents such as HATU or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed to activate the carboxylic acid for nucleophilic attack.
Comparative studies from patent literature demonstrate that HATU-mediated couplings in dichloromethane (DCM) or acetonitrile achieve yields of 90–95%, whereas EDCl/HOBt systems in DMF yield 80–85% under similar conditions. The choice of solvent also affects reaction kinetics, with polar aprotic solvents favoring faster activation of the carboxylate intermediate.
Purification and Characterization
Crude reaction mixtures are purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane (3:7 v/v) or methanol/dichloromethane (1:9 v/v). Recrystallization from hot ethanol or aqueous methanol further enhances purity (>98% by HPLC).
Structural confirmation is achieved through:
-
1H NMR : Characteristic signals include a singlet for the pyridazine chlorine substituent (δ 7.8–8.2 ppm) and multiplets for the piperidine and pyridinyl protons (δ 2.5–4.0 ppm).
-
13C NMR : Peaks corresponding to the carboxamide carbonyl (δ 165–170 ppm) and pyridazine carbons (δ 145–155 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 357.8 (M+H)+ consistent with the molecular formula C16H17ClN6O.
Scale-Up Considerations and Industrial Applications
Large-scale synthesis necessitates modifications to accommodate safety and efficiency. Continuous flow reactors are employed for exothermic steps such as acyl chloride formation, while hydrogenation reactors facilitate reductive amination under controlled pressure (3–5 bar H2).
The compound’s potential applications in medicinal chemistry include:
-
Kinase Inhibition : Structural analogs demonstrate activity against tyrosine kinases implicated in oncology.
-
Neurotransmitter Modulation : Piperidine carboxamides interact with serotonin and dopamine receptors, suggesting utility in neurological disorders.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 1-(6-chloropyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide with high yield and purity?
Answer:
The synthesis involves three key stages:
- Piperidine core functionalization : Introduce the chloropyridazine moiety via nucleophilic substitution or coupling reactions. Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity .
- Amide bond formation : Use coupling agents such as EDC/HOBt to link the piperidine-3-carboxylic acid derivative to the pyridin-4-ylmethylamine group. Solvent choice (e.g., DMF or dichloromethane) impacts reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final structure using (e.g., δ 8.2–8.5 ppm for pyridazine protons) and HRMS .
Basic: How should researchers characterize the structural integrity of this compound and validate its identity?
Answer:
A multi-technique approach is recommended:
- Spectroscopy :
- : Assign peaks for pyridazine (δ 150–160 ppm in ) and piperidine (δ 2.5–3.5 ppm in ) .
- IR : Confirm amide C=O stretch (~1650 cm) and aromatic C-Cl (~750 cm) .
- Mass spectrometry : HRMS (ESI+) should match the exact mass (e.g., [M+H] at m/z 348.0982) .
- X-ray crystallography (if crystals form): Resolve bond lengths and angles to validate stereochemistry .
Advanced: How can contradictory bioactivity data between structural analogs (e.g., antitumor vs. neuroactive effects) be systematically addressed?
Answer:
Contradictions arise from subtle structural variations (e.g., halogen substitution, linker length). Mitigation strategies include:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with controlled modifications (e.g., replacing Cl with F or varying the pyridine substituent) .
- Mechanistic assays : Compare target engagement (e.g., kinase inhibition IC) and cellular uptake (via LC-MS/MS quantification) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to off-target receptors like GABA or serotonin transporters .
Advanced: What in vitro and in vivo models are optimal for evaluating this compound’s pharmacokinetic (PK) and toxicity profiles?
Answer:
- In vitro :
- In vivo :
Advanced: How can researchers design a robust SAR study to optimize this compound’s selectivity for kinase targets?
Answer:
Follow a stepwise approach:
Core scaffold diversification : Modify the piperidine (e.g., 3- vs. 4-carboxamide), pyridazine (e.g., 6-Cl vs. 6-F), and pyridine (e.g., 4-methyl vs. 4-OMe) .
High-throughput screening : Test analogs against a kinase panel (e.g., 100 kinases at 1 µM). Prioritize compounds with <10% inhibition of off-targets like hERG .
Co-crystallization : Resolve binding modes with target kinases (e.g., JAK2 or EGFR) to guide rational design .
Advanced: What strategies resolve low solubility or bioavailability issues during preclinical development?
Answer:
- Salt formation : Prepare HCl or mesylate salts to enhance aqueous solubility .
- Nanoparticle formulation : Use PEG-PLGA carriers to improve oral bioavailability (tested via Caco-2 permeability assays) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) for pH-dependent release .
Advanced: How can researchers validate target engagement in complex biological systems (e.g., tumor microenvironments)?
Answer:
- Chemical proteomics : Use a biotinylated probe of the compound for pull-down assays in tumor lysates. Identify bound proteins via LC-MS/MS .
- PET imaging : Radiolabel with and track distribution in xenograft models .
- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to confirm pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
